

AKTide-2T: A Technical Guide for Cancer Research and Drug Development

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Compound of Interest		
Compound Name:	AKTide-2T	
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Introduction: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation across a wide range of human cancers makes it a highly attractive target for therapeutic intervention.[3][4] The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a critical node in this cascade, phosphorylating over 100 downstream substrates to drive tumorigenesis.[3] Understanding and modulating the activity of AKT is therefore a cornerstone of modern cancer research.

AKTide-2T is a synthetic 14-amino acid peptide (Sequence: ARKRERTYSFGHHA) designed as a specific tool for studying AKT kinase. It mimics the optimal phosphorylation consensus sequence for AKT, making it an excellent in vitro substrate.[5] This dual-function peptide serves not only as a substrate for quantifying enzyme activity but also as a competitive inhibitor, making it an invaluable reagent for screening potential AKT-targeting cancer therapeutics.[5][6]

The PI3K/AKT Signaling Pathway in Cancer

The PI3K/AKT pathway transduces signals from extracellular stimuli, such as growth factors, to intracellular targets that control fundamental cellular processes.[8] In cancer, this pathway is often constitutively active due to mutations in key components (e.g., PIK3CA amplification, PTEN loss) leading to uncontrolled cell proliferation and resistance to apoptosis.[1][3]

Mechanism of Activation:



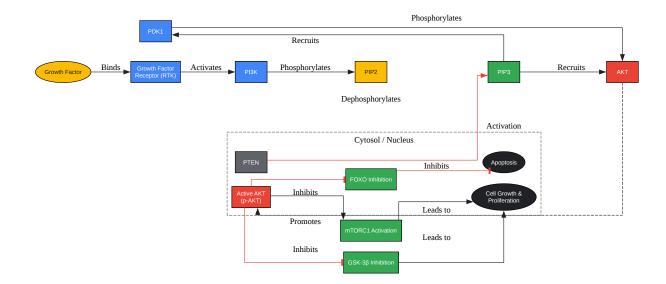
- Receptor Activation: Growth factors bind to and activate Receptor Tyrosine Kinases (RTKs) at the cell surface.
- PI3K Activation: Activated RTKs recruit and activate PI3K.
- PIP3 Generation: PI3K phosphorylates the membrane lipid phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8]
- AKT Recruitment and Activation: PIP3 acts as a docking site, recruiting AKT and its upstream kinase PDK1 to the plasma membrane. This co-localization facilitates the phosphorylation and full activation of AKT.[8][9]

Once activated, AKT phosphorylates a multitude of downstream targets, leading to:

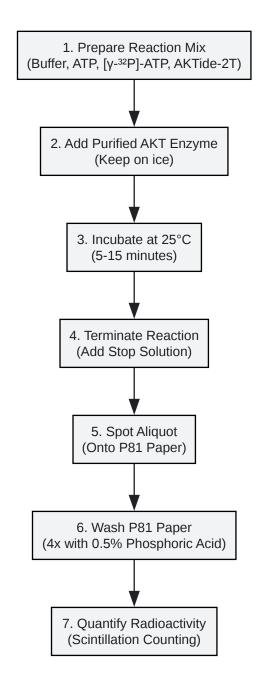
- Inhibition of Apoptosis: By phosphorylating and inactivating pro-apoptotic proteins like Bad,
 Caspase-9, and FOXO transcription factors.[3]
- Promotion of Cell Growth: Through activation of the mTORC1 complex, which boosts protein synthesis.[1][3]
- Cell Cycle Progression: By inhibiting cell cycle inhibitors such as p21, p27, and GSK-3β.[3]
 [10]
- Enhanced Metabolism: By promoting glucose uptake and glycolysis, a phenomenon known as the Warburg effect.[8]
- Angiogenesis: By stimulating the production of pro-angiogenic factors.

A key negative regulator of this pathway is the tumor suppressor PTEN, a phosphatase that converts PIP3 back to PIP2, thereby terminating the signal.[2][4] Loss of PTEN function is a common event in many cancers, leading to sustained AKT activation.[4]









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